1-(3,5-Difluorophenyl)piperazine hydrochloride
Overview
Description
1-(3,5-Difluorophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13ClF2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3,5-Difluorophenyl)piperazine hydrochloride typically involves the reaction of 3,5-difluoroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(3,5-Difluorophenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target being studied.
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
- 1-(3,4-Difluorophenyl)piperazine hydrochloride
- 1-(2,4-Difluorophenyl)piperazine hydrochloride
- 1-(4-Fluorophenyl)piperazine hydrochloride
These compounds share structural similarities but differ in the position and number of fluorine atoms on the phenyl ring. The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct and valuable for certain applications.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)piperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2.ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;/h5-7,13H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBELRSAJZMPNCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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